1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one
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Description
1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a diastereoselective synthesis strategy was used to produce an octahydro-1H-cyclopenta[c]pyridine skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Scientific Research Applications
Synthesis of Pyrazolopyridine Derivatives
This compound serves as a precursor in the synthesis of pyrazolopyridine derivatives, which are important in the development of new pharmaceuticals. The methods for synthesizing these derivatives are crucial for creating compounds with potential therapeutic effects .
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Derivatives of this compound have been evaluated for their potential as FGFR inhibitors. Abnormal activation of FGFR signaling pathways is a key factor in various types of cancers, and targeting FGFRs is a promising strategy for cancer therapy .
Anti-Tumor Agents
The compound’s derivatives are being explored for their anti-tumor properties. By designing and synthesizing novel derivatives, researchers aim to discover new anti-tumor agents that can lead to effective cancer treatments .
Pharmaceutical Building Blocks
“1-Benzyl-octahydro-1pyrindin-4-one” is listed as a pharmaceutical building block, indicating its use in the construction of more complex molecules for drug development and synthesis .
Chemical Synthesis and Procurement
The compound is available for bulk custom synthesis and procurement, suggesting its role in various chemical synthesis processes where it may be used to create a wide range of chemical products .
Molecular Formula and Weight Determination
Its molecular formula and weight are essential for the calculation of dosages, understanding pharmacokinetics, and the design of dosage forms in pharmaceutical applications .
properties
IUPAC Name |
1-benzyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-9-10-16(14-8-4-7-13(14)15)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNHYPIBLFCZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N(CCC2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one |
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